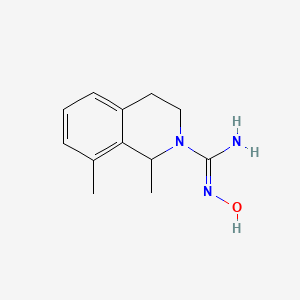
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide typically involves multi-step organic reactions. One common method might include the following steps:
Formation of the Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Functional Groups:
Methylation: The methyl groups can be introduced via alkylation reactions using methylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlling reaction temperatures, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxo derivatives, while reduction could produce N-hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
N-Hydroxyisoquinoline: A closely related compound with similar functional groups.
Uniqueness
N-Hydroxy-1,8-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboximidamide is unique due to its specific functional groups and structural modifications, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Eigenschaften
Molekularformel |
C12H17N3O |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N'-hydroxy-1,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
InChI |
InChI=1S/C12H17N3O/c1-8-4-3-5-10-6-7-15(12(13)14-16)9(2)11(8)10/h3-5,9,16H,6-7H2,1-2H3,(H2,13,14) |
InChI-Schlüssel |
WKDMEVDMBJHLFT-UHFFFAOYSA-N |
Isomerische SMILES |
CC1C2=C(C=CC=C2CCN1/C(=N/O)/N)C |
Kanonische SMILES |
CC1C2=C(C=CC=C2CCN1C(=NO)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




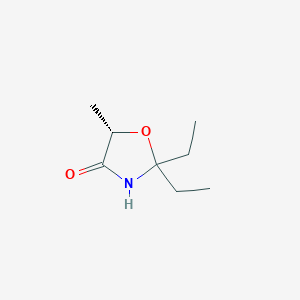
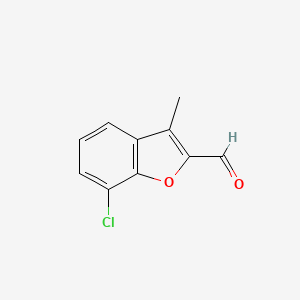
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)

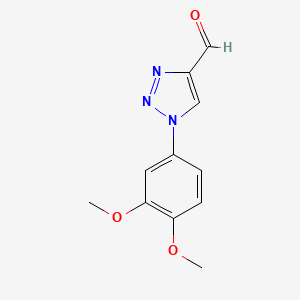
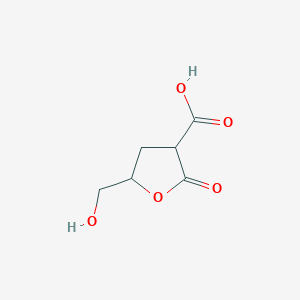
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)


![6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)

